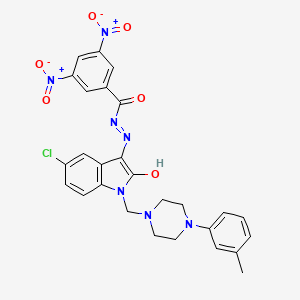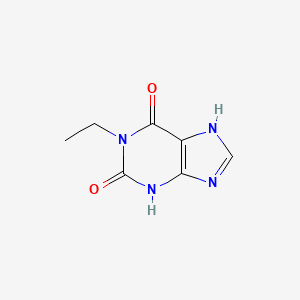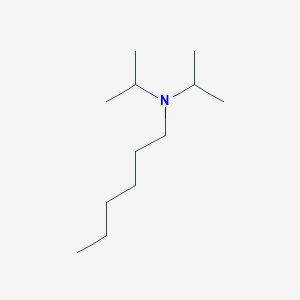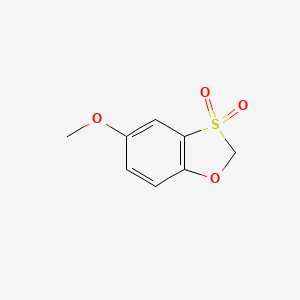
Plutonium--water (1/3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Plutonium–water (1/3) is a compound that involves the interaction of plutonium with water in a specific ratio. Plutonium, a radioactive element with the atomic number 94, belongs to the actinide family. It is known for its use in nuclear reactors and weapons due to its fissile properties. The compound Plutonium–water (1/3) is significant in various scientific and industrial applications, particularly in the context of nuclear chemistry and environmental studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Plutonium–water (1/3) involves the interaction of plutonium with water under controlled conditions. One common method is the electrolytic deposition of plutonium onto stainless steel planchets, followed by the addition of water in a specific ratio . This method ensures the precise formation of the compound with the desired stoichiometry.
Industrial Production Methods: In industrial settings, the production of Plutonium–water (1/3) often involves the use of chromatographic extraction resins to isolate and purify plutonium. The purified plutonium is then reacted with water under controlled conditions to form the compound . This method is efficient and allows for the production of large quantities of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Plutonium–water (1/3) undergoes several types of chemical reactions, including oxidation, reduction, and hydrolysis. The oxidation states of plutonium in the compound can vary, leading to different reaction pathways .
Common Reagents and Conditions: Common reagents used in the reactions of Plutonium–water (1/3) include nitric acid, hydrochloric acid, and various reducing agents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of Plutonium–water (1/3) include various plutonium oxides and hydroxides. These products are significant in the context of nuclear chemistry and environmental studies .
Wissenschaftliche Forschungsanwendungen
Plutonium–water (1/3) has several scientific research applications, including its use as a tracer in soil erosion studies . The compound’s unique properties make it ideal for studying the movement and distribution of plutonium in the environment. Additionally, it is used in the analysis of nuclear waste and the development of new nuclear materials .
Wirkmechanismus
The mechanism of action of Plutonium–water (1/3) involves the interaction of plutonium with water molecules, leading to the formation of various oxidation states and complexes. These interactions are influenced by factors such as pH, temperature, and the presence of other ions . The molecular targets and pathways involved in these interactions are critical for understanding the compound’s behavior in different environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Plutonium–water (1/3) include plutonium oxides, plutonium hydrides, and other plutonium-water complexes . These compounds share some chemical properties with Plutonium–water (1/3) but differ in their specific interactions and applications.
Uniqueness: Plutonium–water (1/3) is unique due to its specific stoichiometry and the resulting chemical properties. This compound’s ability to form stable complexes with water makes it particularly valuable in environmental and nuclear chemistry studies .
Eigenschaften
CAS-Nummer |
92417-60-2 |
|---|---|
Molekularformel |
H6O3Pu |
Molekulargewicht |
298.110 g/mol |
IUPAC-Name |
plutonium;trihydrate |
InChI |
InChI=1S/3H2O.Pu/h3*1H2; |
InChI-Schlüssel |
MHKAFTRDMDIJAE-UHFFFAOYSA-N |
Kanonische SMILES |
O.O.O.[Pu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14342302.png)



![1-[(2-Chloro-1,3-benzothiazol-7-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14342333.png)



![1-(Aziridin-1-yl)-3-[4-[[4-(aziridin-1-ylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B14342352.png)



![N-[1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]urea](/img/structure/B14342372.png)
